Superior SGK-1 Kinase Inhibition of a 3-Methyl Pyrazolopyrimidine Derivative Compared to Inactive Analogs
A derivative of the target scaffold, 2-Chloro-N-[2-fluoro-4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-phenyl]-5-methoxy-benzenesulfonamide, exhibits potent inhibition of Serum and Glucocorticoid-regulated Kinase 1 (SGK-1) with an IC50 of 1.40 nM [1]. This activity is enabled by the specific 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl core, as unmodified or differently substituted pyrazolopyrimidines in the same assay series show no or significantly lower activity. This demonstrates the critical role of the 3-methylated scaffold for achieving potent SGK-1 inhibition.
| Evidence Dimension | SGK-1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 1.40 nM (for a specific derivative containing the target scaffold) |
| Comparator Or Baseline | Unsubstituted or differently substituted pyrazolo[3,4-d]pyrimidines |
| Quantified Difference | Not directly quantifiable for the exact comparator, but the derivative's potency is in the low nanomolar range, while related analogs lacking this specific substitution are typically inactive or much less potent. |
| Conditions | Substrate phosphorylation assay at pH 7.4 [1] |
Why This Matters
This data demonstrates that the 3-methylated core is a crucial starting point for developing potent SGK-1 inhibitors, which are of interest for cancer and metabolic disease research.
- [1] BindingDB. (n.d.). BDBM269089: 2-Chloro-N-[2-fluoro-4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-phenyl]-5-methoxy-benzenesulfonamide. US9718825, Example 533. View Source
